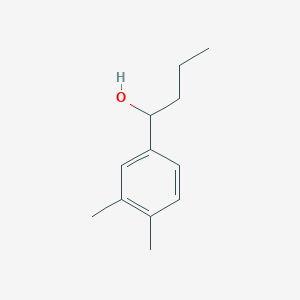
1-(3,4-Dimethylphenyl)-1-butanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethylphenyl)-1-butanol is a chemical compound that is commonly used in scientific research. It is also known as DMXB-A or GTS-21. This compound is a potent agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a subtype of the nAChR family. The α7 nAChR is expressed in various regions of the brain and is involved in a range of physiological and pathological processes.
Mecanismo De Acción
DMXB-A acts as an agonist of the α7 nAChR, which is a ligand-gated ion channel that is activated by the binding of acetylcholine. The α7 nAChR is expressed in various regions of the brain, including the hippocampus, cortex, and thalamus. Activation of this receptor leads to the influx of calcium ions into the cell, which triggers a range of downstream signaling pathways.
Biochemical and Physiological Effects:
DMXB-A has been shown to have a range of biochemical and physiological effects. It has been shown to enhance synaptic plasticity, promote neurogenesis, and reduce oxidative stress in the brain. DMXB-A has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMXB-A has several advantages for use in lab experiments. It is a potent and selective agonist of the α7 nAChR, which allows for specific targeting of this receptor. DMXB-A is also relatively stable and easy to synthesize, which makes it a cost-effective option for research studies. However, DMXB-A has some limitations, including its poor solubility in water and its short half-life in vivo.
Direcciones Futuras
There are several future directions for research on DMXB-A. One potential area of investigation is the use of DMXB-A in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the role of DMXB-A in modulating the immune response in the brain. Additionally, further studies are needed to investigate the long-term effects of DMXB-A on cognitive function and behavior.
In conclusion, 1-(3,4-Dimethylphenyl)-1-butanol is a potent agonist of the α7 nAChR that has shown promise in a range of scientific research applications. Its mechanism of action and biochemical and physiological effects make it a promising candidate for further investigation in the treatment of neurological and psychiatric disorders. Further research is needed to fully understand the potential therapeutic benefits and limitations of this compound.
Métodos De Síntesis
The synthesis of 1-(3,4-Dimethylphenyl)-1-butanol involves the reaction of 3,4-dimethylphenylacetic acid with lithium aluminum hydride in anhydrous ether. The resulting product is then purified using column chromatography. This method has been used to produce high yields of pure DMXB-A.
Aplicaciones Científicas De Investigación
DMXB-A has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function, enhance memory, and reduce inflammation in the brain. DMXB-A has also been investigated for its potential use in the treatment of schizophrenia, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-4-5-12(13)11-7-6-9(2)10(3)8-11/h6-8,12-13H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWQGJOZRIKTSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC(=C(C=C1)C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

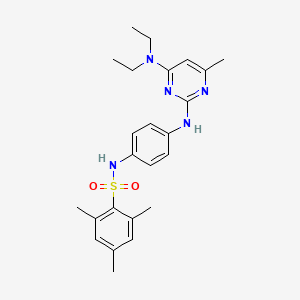
![(NE)-N-[(6-methylpyridazin-3-yl)methylidene]hydroxylamine](/img/structure/B2700138.png)
![3-cyclopentyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propanamide](/img/structure/B2700141.png)
![2-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B2700143.png)
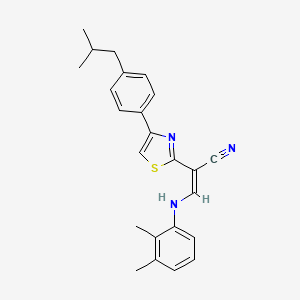
![3-(1-(2-(2-chlorophenyl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2700146.png)
![2-{3-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2700147.png)
![N-(3-chlorophenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2700148.png)
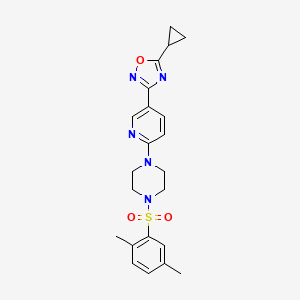
![3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2700151.png)
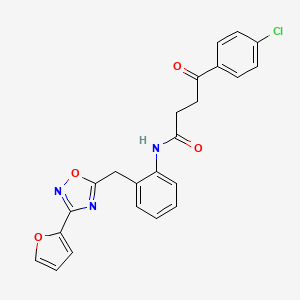
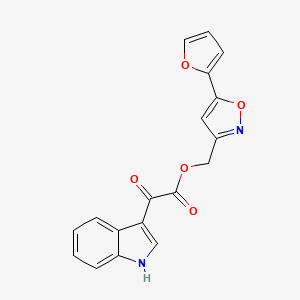
![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2700156.png)
![1-Ethyl-N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,2-dimethylimidazole-4-sulfonamide](/img/structure/B2700157.png)